molecular formula C19H22N2O3 B11705001 Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11705001
M. Wt: 326.4 g/mol
InChI Key: QBZAIOYBFOFLSW-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable pharmacological potential. This compound belongs to the hexahydroquinoline class and features a unique structure that includes a quinoline core fused with a pyridine ring and an ester functional group. Its molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3} with a molecular weight of approximately 340.42 g/mol.

Synthesis

The synthesis of this compound typically employs multicomponent reactions such as the Hantzsch synthesis, involving the reaction of aromatic aldehydes (like pyridine-derived aldehydes), diketones (e.g., dimedone), and β-ketoesters in the presence of catalysts like ammonium acetate. This method has evolved with advancements in synthetic techniques to improve yield and purity.

Preliminary studies indicate that this compound interacts with various biological targets. Its unique structure allows it to modulate the activity of ion channels and enzymes critical for several biological pathways. The compound's pyridine ring may engage in π-π stacking interactions with aromatic residues in proteins while the quinoline core can participate in hydrogen bonding and hydrophobic interactions.

Pharmacological Potential

Research suggests that this compound has potential applications in treating neurological disorders due to its ability to influence neurotransmitter pathways. Its structural resemblance to other biologically active compounds enhances its relevance in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand its biological activity, it is useful to compare this compound with similar compounds:

Compound NameStructureUnique Features
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-y)l -1,4,5,6,7,8 -hexahydroquinoline -3-carboxylateC20H24N2O3Contains ethyl instead of methyl group
Methyl 2-(pyridinyl)-1H-pyrrole -3-carboxylateC12H10N2O2Features a pyrrole ring instead of quinoline
2-Aminoquinoline derivativesC9H8N2Known for diverse pharmacological profiles

This table highlights how variations in structure can influence biological interactions and pharmacological properties.

Case Studies

Recent studies have focused on the antimycotic activity of related compounds against fungi such as Candida albicans and Aspergillus niger. These studies utilized molecular docking calculations to predict interactions with specific targets like chitin deacetylase (AngCDA), which is essential for fungal growth. The results indicated that derivatives of hexahydroquinolines could effectively inhibit these targets .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C19H22N2O3/c1-11-15(18(23)24-4)17(12-7-5-6-8-20-12)16-13(21-11)9-19(2,3)10-14(16)22/h5-8,17,21H,9-10H2,1-4H3

InChI Key

QBZAIOYBFOFLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=N3)C(=O)OC

Origin of Product

United States

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